N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]spiro[2.3]hexane-2-carboxamide
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Overview
Description
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]spiro[23]hexane-2-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]spiro[2.3]hexane-2-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where the pyridine derivative is reacted with a spirohexane carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]spiro[2.3]hexane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]spiro[2.3]hexane-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]spiro[2.3]hexane-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their substituents and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but may exhibit similar reactivity and applications.
Uniqueness
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]spiro[2.3]hexane-2-carboxamide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .
Properties
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]spiro[2.3]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-16-7-2-3-8-17(16)25-19-14(6-4-11-21-19)13-22-18(23)15-12-20(15)9-5-10-20/h2-4,6-8,11,15H,5,9-10,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBYLIURPAGBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3CC34CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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